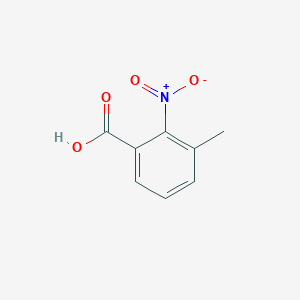

3-Methyl-2-nitrobenzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDAVTPQCQXLGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Record name | 3-METHYL-2-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025640 | |

| Record name | 3-Methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prisms or white crystalline solid. (NTP, 1992), Solid; [CAMEO] White powder; [Alfa Aesar MSDS] | |

| Record name | 3-METHYL-2-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methyl-2-nitrobenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19925 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | 3-METHYL-2-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5437-38-7 | |

| Record name | 3-METHYL-2-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Methyl-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-2-NITROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-m-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-2-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61WOP984AB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

428 to 432 °F (NTP, 1992) | |

| Record name | 3-METHYL-2-NITROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20679 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-nitrobenzoic Acid

Abstract

3-Methyl-2-nitrobenzoic acid (CAS No: 5437-38-7) is a valuable nitroaromatic building block in organic and medicinal chemistry.[1] Its unique molecular structure, featuring a carboxylic acid, a nitro group, and a methyl group on a benzene (B151609) ring, makes it a versatile precursor for synthesizing complex heterocyclic systems and functionalized derivatives.[1][2] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its applications, particularly in drug development and agrochemicals.[3][4]

Core Physicochemical Properties

3-Methyl-2-nitrobenzoic acid is typically a white to pale yellow crystalline solid at room temperature.[2][5][6] The presence of the electron-withdrawing nitro group significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.[1]

Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-methyl-2-nitrobenzoic acid | [7] |

| Synonyms | 2-Nitro-m-toluic acid, Benzoic acid, 3-methyl-2-nitro- | [7][8] |

| CAS Number | 5437-38-7 | [5][7] |

| Molecular Formula | C₈H₇NO₄ | [7][9] |

| Molecular Weight | 181.15 g/mol | [7][9] |

| Physical Form | White to pale yellow crystalline powder/solid | [2][5][6] |

Quantitative Physicochemical Data

The following table summarizes key quantitative properties. Values may vary slightly depending on the experimental method and purity.

| Property | Value | Source(s) |

| Melting Point | 220-223 °C | [3][5][10] |

| 218-227 °C | [6] | |

| Boiling Point | 340.0 ± 30.0 °C (at 760 mmHg) | [3] |

| 314.24 °C (rough estimate) | [5] | |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| 1.4239 g/cm³ | [2] | |

| Water Solubility | < 1 mg/mL at 22 °C (72 °F) | [1][7][8] |

| Octanol/Water Partition Coefficient (logP) | 1.601 (Calculated) | [11] |

Solubility Profile

The solubility of 3-Methyl-2-nitrobenzoic acid is a critical parameter for its application in synthesis and formulation.[2]

Aqueous and Organic Solubility

The compound exhibits limited solubility in water but is generally soluble in organic solvents.[2][8] Its solubility in alkaline aqueous solutions is enhanced due to the ionization of the carboxylic acid group.[2][5] A systematic study determined the mole fraction solubility in various organic solvents, finding the following decreasing order at temperatures from 283.15 to 318.15 K[12]:

1,4-dioxane > acetone (B3395972) > N-methyl-2-pyrrolidone (NMP) > methanol (B129727) > ethanol (B145695) > ethyl acetate (B1210297) ≈ isopropanol (B130326) > n-propanol > acetonitrile

The solubility in these solvents increases with a rise in temperature.[2][12]

Factors Influencing Solubility

Several factors can modify the solubility of 3-Methyl-2-nitrobenzoic acid, which is crucial for its handling in laboratory and industrial settings.

Caption: Key factors affecting the solubility of 3-Methyl-2-nitrobenzoic acid.

Spectral Data

Spectroscopic analysis is essential for the structural confirmation and quality control of 3-Methyl-2-nitrobenzoic acid.[2]

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the different protons in the molecule.

| Assignment | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Source(s) |

| Carboxylic Acid (COOH) | ~13.9 | Broad Singlet | [1][13] |

| Aromatic (CH) | 7.87 | Multiplet | [1][13] |

| Aromatic (CH) | 7.71 | Multiplet | [1][13] |

| Aromatic (CH) | 7.62 | Multiplet | [1][13] |

| Methyl (CH₃) | 2.29 | Singlet | [1][13] |

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound. The molecular ion peak is observed at an m/z ratio corresponding to its molecular weight.[14]

-

Molecular Ion [M]⁺: 181 m/z[14]

Experimental Protocols

Synthesis of 3-Methyl-2-nitrobenzoic Acid

Achieving high regioselectivity is the primary challenge in synthesizing this compound.[1] Direct nitration of 3-methylbenzoic acid often leads to a mixture of isomers.[1] A more selective, multi-step process starting from 3-methylbenzoic acid is commonly employed.[1]

Caption: Multi-step synthesis workflow for 3-Methyl-2-nitrobenzoic acid.

Methodology:

-

Esterification (Protection): The carboxylic acid group of 3-methylbenzoic acid is protected via Fischer esterification. The acid is refluxed with an alcohol (e.g., methanol) in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) to yield the corresponding ester, such as methyl 3-methylbenzoate.[1] This step is crucial for directing the subsequent nitration.[1]

-

Regioselective Nitration: The resulting ester is nitrated using a nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures (e.g., -30 to -15 °C).[1][15] The ester group helps direct the incoming nitro group to the C2 position, though the 3-methyl-4-nitro isomer is a common by-product.[1]

-

Hydrolysis: The mixture of nitrated esters is hydrolyzed back to the carboxylic acids. This is typically achieved by treatment with a base like sodium hydroxide, followed by acidification with a strong acid such as hydrochloric acid to a pH of 2-3.[5]

-

Purification: The desired 3-methyl-2-nitrobenzoic acid is separated from the isomeric by-products. The primary method for purification is recrystallization from a suitable solvent, such as ethanol, which selectively crystallizes the desired 2-nitro isomer.[1][5]

Solubility Determination (Isothermal Saturation Method)

This protocol is used to determine the solubility of the compound in various solvents across a range of temperatures.

Methodology:

-

Sample Preparation: An excess amount of solid 3-Methyl-2-nitrobenzoic acid is added to a known volume of the selected solvent in a sealed vessel.

-

Equilibration: The mixture is agitated (e.g., stirred or shaken) in a thermostatically controlled bath at a constant temperature for a sufficient time to ensure equilibrium is reached (i.e., the solution is saturated).

-

Sample Analysis: Once equilibrium is established, the agitation is stopped, and the solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn.

-

Concentration Measurement: The concentration of 3-Methyl-2-nitrobenzoic acid in the sample is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Data Collection: The procedure is repeated at various temperatures to generate a solubility curve.[12][16]

Applications in Research and Drug Development

3-Methyl-2-nitrobenzoic acid is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][17]

-

Pharmaceutical Intermediates: It is widely used in the preparation of Active Pharmaceutical Ingredients (APIs).[3][4] Its functional groups allow for versatile chemical modifications. For example, it is a precursor in the synthesis of sulfonamide antibiotics and kinase inhibitors used in oncology.[4] The nitro group can be reduced to an amine, opening pathways to various nitrogen-containing heterocyclic compounds, which are common motifs in drug molecules.[1][18]

-

Agrochemicals: The compound serves as a building block for herbicides and pesticides.[3][4]

-

Dyes and Materials Science: The molecule's structure is utilized in the synthesis of azo dyes and can be used to develop organic ligands and materials with special functions.[1][17]

References

- 1. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. dakenchem.com [dakenchem.com]

- 4. 3-Methyl-2-nitrobenzoic Acid Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 5. 3-Methyl-2-nitrobenzoic acid | 5437-38-7 [chemicalbook.com]

- 6. 3-Methyl-2-nitrobenzoic acid, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 3-Methyl-2-nitrobenzoic acid | C8H7NO4 | CID 21575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-METHYL-2-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. biosynth.com [biosynth.com]

- 10. 3-Methyl-2-nitrobenzoic acid | CAS#:5437-38-7 | Chemsrc [chemsrc.com]

- 11. Benzoic acid, 3-methyl-2-nitro- (CAS 5437-38-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Methyl-2-nitrobenzoic acid(5437-38-7) 1H NMR spectrum [chemicalbook.com]

- 14. 3-Methyl-2-nitrobenzoic acid(5437-38-7) MS [m.chemicalbook.com]

- 15. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. Page loading... [wap.guidechem.com]

- 18. nbinno.com [nbinno.com]

In-Depth Technical Guide: Solubility and Biological Insights of 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde (CAS 90-59-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility data for 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde (CAS 90-59-5), also known as 3,5-Dibromosalicylaldehyde (B1199182). It includes a detailed experimental protocol for solubility determination and explores the known biological activities and potential signaling pathway interactions of this compound and its derivatives, offering valuable insights for its application in research and drug development.

Core Solubility Data

The solubility of 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde is a critical parameter for its handling, formulation, and application in various experimental settings. The available data, both qualitative and quantitative, are summarized below.

Table 1: Quantitative Solubility of 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde

| Solvent | Solubility | Temperature | Method |

| Methanol | 25 mg/mL[1][2][3][4] | Not Specified | Not Specified |

Table 2: Qualitative Solubility of 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde

| Solvent | Solubility | Notes |

| Ether | Readily Soluble[1][5] | - |

| Benzene | Readily Soluble[1][5] | - |

| Chloroform | Readily Soluble[1][5] | - |

| Hot Alcohol | Readily Soluble[1][5] | Specific alcohol not detailed. |

| Cold Water | Insoluble[1][5] | - |

| Boiling Water | Slightly Soluble[1][5] | Imparts a yellow color to the water.[1][5] |

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6] The following is a generalized protocol adaptable for determining the solubility of 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde in various solvents.

Objective: To determine the equilibrium solubility of 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde in a selected solvent at a specified temperature.

Materials:

-

3,5-Dibromo-2-hydroxybenzenecarboxaldehyde (solid)

-

Solvent of interest (e.g., ethanol, DMSO, water)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde to a pre-determined volume of the solvent in a glass vial. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution and precipitation rates are equal.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately determine the concentration of the sample.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the shake-flask method for solubility determination.

Biological Activities and Signaling Pathways

While direct studies on the signaling pathways modulated by 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde are limited, significant research has been conducted on its derivatives, particularly Schiff bases, which are readily synthesized from this aldehyde.[4] These studies provide valuable insights into the potential biological effects of the parent compound.

Urease Inhibition: Schiff base complexes derived from 3,5-Dibromosalicylaldehyde have demonstrated potent inhibitory activity against urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections.[7] The mechanism of inhibition likely involves the coordination of the Schiff base ligand to the nickel ions in the active site of the urease enzyme, thereby blocking its catalytic activity.

Antiproliferative and Anticancer Activities: Metal complexes of Schiff bases derived from salicylaldehydes, including brominated derivatives, have shown promising anticancer activity.[8] While the precise signaling pathways are often not fully elucidated, potential mechanisms include:

-

Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Interaction with DNA: Some metal complexes can bind to DNA, interfering with replication and transcription.

The antiproliferative effects of these Schiff bases suggest that 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde could serve as a valuable scaffold for the development of novel anticancer agents.

Logical Relationship of 3,5-Dibromosalicylaldehyde to its Biological Activity

Caption: Synthesis of bioactive Schiff bases from the parent compound.

Future Directions: Further research is warranted to elucidate the specific molecular targets and signaling pathways directly affected by 3,5-Dibromo-2-hydroxybenzenecarboxaldehyde. Investigating its influence on key cellular processes such as inflammation, oxidative stress, and apoptosis could uncover novel therapeutic applications for this versatile compound. The development of more extensive quantitative solubility data in a wider range of pharmaceutically relevant solvents would also be highly beneficial for formulation and drug delivery studies.

References

- 1. 3,5-Dibromosalicylaldehyde | 90-59-5 [chemicalbook.com]

- 2. 3,5-二溴水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 90-59-5 CAS MSDS (3,5-Dibromosalicylaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3,5-二溴水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3,5-Dibromosalicylaldehyde CAS#: 90-59-5 [m.chemicalbook.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Synthesis, structures and urease inhibition studies of Schiff base metal complexes derived from 3,5-dibromosalicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, spectroscopic characterization, in-vitro antibacterial and antiproliferative activities of some metal(II) complexes of 3,4-dihydronaphthalen-1(2H)-one Schiff base - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 3-Methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of 3-Methyl-2-nitrobenzoic acid (CAS No. 5437-38-7), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate determination of these fundamental physical properties is critical for process development, quality control, and ensuring the purity of synthesized compounds.

Core Physicochemical Data

The melting and boiling points of 3-Methyl-2-nitrobenzoic acid have been determined by various analytical methods. A summary of the reported values is presented below.

| Physical Property | Value | Notes |

| Melting Point | 220-223 °C | This is a commonly cited range.[1] |

| 218-227 °C | A slightly broader range has also been reported. | |

| 221 °C | A specific value within the common range.[2] | |

| 220.0 to 225.0 °C | A range provided by a chemical supplier.[3] | |

| 428 to 432 °F (220-222 °C) | Reported by the National Toxicology Program.[4][5] | |

| Boiling Point | 314.24 °C | This is a rough estimate.[1] |

| 716.97 K (443.82 °C) | This is a calculated value using the Joback method.[6] | |

| Data unavailable | Some sources do not provide a boiling point.[4][7] |

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following are standard laboratory protocols for these measurements.

Melting Point Determination: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid organic compound.[2] This can be performed using a Thiele tube or a digital melting point apparatus.

1. Sample Preparation:

-

Ensure the 3-Methyl-2-nitrobenzoic acid sample is completely dry and in a fine powdered form.[8]

-

Introduce a small amount of the powdered sample into a capillary tube, which is sealed at one end.

-

Pack the sample into the sealed end of the tube to a height of 2-3 mm by tapping the tube gently.[9]

2. Thiele Tube Method:

-

Attach the capillary tube to a thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.[4]

-

Immerse the thermometer and the attached capillary tube in a Thiele tube containing a high-boiling point oil, such as mineral oil.

-

Heat the side arm of the Thiele tube gently with a Bunsen burner. The shape of the tube facilitates the circulation of the oil, ensuring uniform heating.

-

Observe the sample closely. The melting point range is the temperature at which the first drop of liquid appears to the temperature at which the entire sample has turned into a clear liquid.[1]

3. Digital Melting Point Apparatus Method:

-

Insert the prepared capillary tube into the heating block of the apparatus.[2]

-

Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[6]

-

Then, adjust the heating rate to a slower increase, typically 1-2°C per minute, to ensure thermal equilibrium.[6]

-

Observe the sample through the magnifying lens.

-

Record the temperature at the onset of melting and when the sample is completely molten.[9]

Boiling Point Determination: Micro Method

For determining the boiling point of a small quantity of liquid, the micro boiling point method is suitable. Since 3-Methyl-2-nitrobenzoic acid is a solid at room temperature, it would need to be melted first for this method to be applicable in principle, though it's more commonly used for substances that are liquid at room temperature. A more practical approach for a high-melting solid would be distillation under reduced pressure to avoid decomposition, though a standard distillation can also be used if the compound is stable at its boiling point.

1. Apparatus Setup:

-

Place a small amount of the substance into a small test tube or fusion tube.[10]

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[11]

-

Attach the test tube to a thermometer.[10]

-

Immerse the assembly in a heating bath, such as a Thiele tube filled with a suitable oil.[11]

2. Measurement:

-

Heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[12]

-

Continue heating until a steady stream of bubbles is observed.[12]

-

Turn off the heat and allow the apparatus to cool slowly.[11]

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[10]

Visualized Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the workflows for determining the melting and boiling points.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Micro Boiling Point Determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. westlab.com [westlab.com]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. Thiele tube - Wikipedia [en.wikipedia.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. jk-sci.com [jk-sci.com]

- 7. scribd.com [scribd.com]

- 8. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chymist.com [chymist.com]

A Comprehensive Spectroscopic Guide to 3-Methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 3-Methyl-2-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its characterization and use in research and development.

Spectroscopic Data Summary

The spectroscopic data for 3-Methyl-2-nitrobenzoic acid has been compiled and summarized in the tables below. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data for 3-Methyl-2-nitrobenzoic acid

| Assignment | Chemical Shift (δ) ppm | Multiplicity |

| COOH | ~13.9 | Broad Singlet |

| Aromatic CH | 7.87 | Multiplet |

| Aromatic CH | 7.71 | Multiplet |

| Aromatic CH | 7.62 | Multiplet |

| CH₃ | 2.29 | Singlet |

| Solvent: DMSO-d₆[1] |

Table 2: ¹³C NMR Spectroscopic Data for 3-Methyl-2-nitrobenzoic acid

| Assignment | Predicted Chemical Shift (δ) ppm |

| C=O (Carboxylic Acid) | ~167 |

| C-NO₂ | ~150 |

| Aromatic C-CH₃ | ~137 |

| Aromatic CH | ~133 |

| Aromatic CH | ~131 |

| Aromatic C-COOH | ~129 |

| Aromatic CH | ~126 |

| CH₃ | ~16 |

| Note: The chemical shifts are predicted values based on spectral data of similar compounds and are pending experimental verification. |

Table 3: IR Spectroscopic Data for 3-Methyl-2-nitrobenzoic acid

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 | O-H stretch (Carboxylic Acid) |

| 3100-3000 | C-H stretch (Aromatic) |

| 2950-2850 | C-H stretch (Methyl) |

| 1710-1680 | C=O stretch (Carboxylic Acid) |

| 1550-1500 | N-O asymmetric stretch (Nitro) |

| 1370-1330 | N-O symmetric stretch (Nitro) |

| 1600-1450 | C=C stretch (Aromatic Ring) |

| Note: The listed wavenumbers represent typical ranges for the assigned functional groups and are based on spectra of analogous compounds. |

Table 4: Mass Spectrometry Data for 3-Methyl-2-nitrobenzoic acid

| m/z Value | Interpretation |

| 181 | [M]⁺ Molecular ion |

| 164 | [M-OH]⁺ |

| 136 | [M-NO₂]⁺ |

| 119 | [M-COOH-OH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure reproducibility and accuracy in the characterization of 3-Methyl-2-nitrobenzoic acid.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are to be acquired on a 400 MHz spectrometer. A sample of approximately 5-10 mg of 3-Methyl-2-nitrobenzoic acid is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹H NMR, a standard pulse program is utilized with a sufficient number of scans to achieve a high signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal sensitivity.

Infrared (IR) Spectroscopy

The IR spectrum is to be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet. A small amount of finely ground 3-Methyl-2-nitrobenzoic acid is mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded over a range of 4000-400 cm⁻¹. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

Mass Spectrometry (MS)

Mass spectral data can be obtained using a gas chromatography-mass spectrometry (GC-MS) system or through high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source. For GC-MS, the sample is introduced into the GC, which separates it from any volatile impurities before it enters the mass spectrometer. Electron ionization (EI) is typically used to generate fragments, providing a characteristic fragmentation pattern. For HRMS, the sample is dissolved in a suitable solvent and infused into the ESI source, which allows for precise mass determination of the molecular ion, confirming the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-Methyl-2-nitrobenzoic acid.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

Unraveling the Crystalline Nature of 3-Methyl-2-nitrobenzoic Acid: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

While a definitive single-crystal X-ray structure of 3-Methyl-2-nitrobenzoic acid is not publicly available in crystallographic databases, this technical guide consolidates the current understanding of its synthesis, crystalline properties, and predicted structural characteristics based on analogous compounds. This document serves as a valuable resource for researchers working with this compound, providing detailed experimental protocols and a theoretical framework for its solid-state behavior.

Synthesis and Crystallization

The preparation of 3-Methyl-2-nitrobenzoic acid typically involves the nitration of 3-methylbenzoic acid or its ester derivatives, followed by purification through recrystallization.[1] Several methods have been reported, with variations in starting materials and reaction conditions to optimize the yield and purity of the desired isomer.

Experimental Protocol: Synthesis via Nitration of Methyl 3-methylbenzoate (B1238549) and Subsequent Hydrolysis

This two-step process is often preferred to control the regioselectivity of the nitration.

Step 1: Nitration of Methyl 3-methylbenzoate

-

Esterification: 3-methylbenzoic acid is first esterified to methyl 3-methylbenzoate. This is typically achieved through a Fischer esterification by refluxing the acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid.[1]

-

Nitration: The resulting methyl 3-methylbenzoate is then nitrated. A common procedure involves the slow addition of a nitrating mixture (e.g., nitric acid and sulfuric acid) to the ester at a controlled temperature, often below 10°C.

-

Work-up and Purification: After the reaction is complete, the mixture is poured onto ice, and the crude product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The primary byproduct is often the 4-nitro isomer.[1]

Step 2: Hydrolysis of Methyl 3-methyl-2-nitrobenzoate

-

Saponification: The crude methyl 3-methyl-2-nitrobenzoate is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide.[2]

-

Acidification and Isolation: After the saponification is complete, the reaction mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to a pH of 2-3.[2] This precipitates the 3-Methyl-2-nitrobenzoic acid.

-

Purification by Recrystallization: The crude solid is collected by filtration, washed with water, and dried.[2] Further purification is achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of acetic acid and water, to yield a white to slightly yellow crystalline powder.[3][4] The purity of the final product can be assessed by techniques like HPLC.

The general workflow for the synthesis and characterization of 3-Methyl-2-nitrobenzoic acid is depicted in the following diagram:

Physicochemical and Crystallographic Properties

While a complete single-crystal dataset is unavailable, various experimental and computational data provide insights into the properties of 3-Methyl-2-nitrobenzoic acid.

| Property | Value |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| Appearance | White to slightly yellow crystalline powder or prisms |

| Melting Point | 220-223 °C |

| Water Solubility | Insoluble |

X-ray Powder Diffraction (XRD)

XRD patterns of 3-Methyl-2-nitrobenzoic acid have been reported, confirming its crystalline nature. Studies have shown that the XRD pattern can vary depending on the solvent used for crystallization, suggesting the possibility of polymorphism.[5] This indicates that different packing arrangements of the molecules in the crystal lattice can occur.

Predicted Molecular Geometry and Intermolecular Interactions

Based on the known crystal structures of analogous compounds, such as m-nitrobenzoic acid, a prediction of the molecular geometry and intermolecular interactions of 3-Methyl-2-nitrobenzoic acid can be made.

The molecule is expected to be largely planar, with potential steric hindrance between the ortho-substituted nitro and carboxylic acid groups, and the adjacent methyl group, causing them to twist slightly out of the benzene (B151609) ring plane.

Intermolecular Interactions

The most significant intermolecular interaction in the crystal structure of 3-Methyl-2-nitrobenzoic acid is predicted to be the formation of centrosymmetric hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This is a very common and stable motif in the crystal structures of carboxylic acids.

The anticipated hydrogen bonding is illustrated below:

In this dimer, the acidic proton of one carboxylic acid group forms a hydrogen bond with the carbonyl oxygen of the other, and vice-versa, creating a stable eight-membered ring. Other weaker intermolecular interactions, such as C-H···O contacts and π-π stacking between the aromatic rings, are also likely to play a role in the overall crystal packing.

Conclusion

While the complete crystal structure of 3-Methyl-2-nitrobenzoic acid remains to be determined, this guide provides a thorough overview of its synthesis, purification, and known physicochemical properties. The crystalline nature of the compound is well-established through X-ray powder diffraction, which also suggests the potential for polymorphism. Based on the crystal chemistry of related compounds, the solid-state structure is predicted to be dominated by the formation of strong hydrogen-bonded carboxylic acid dimers. A definitive single-crystal X-ray diffraction study would be a valuable contribution to fully elucidate the three-dimensional arrangement of this molecule and its intermolecular interactions, providing deeper insights for its application in drug development and materials science.

References

Synthesis of 3-Methyl-2-nitrobenzoic Acid from m-Toluic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-Methyl-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and organic synthesis, from m-toluic acid.[1][2] The primary synthetic route involves the regioselective nitration of m-toluic acid. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Overview of the Synthesis

The synthesis of 3-Methyl-2-nitrobenzoic acid from m-toluic acid is achieved through electrophilic aromatic substitution, specifically nitration. The core of this process involves the reaction of m-toluic acid with a nitrating agent, typically fuming nitric acid or a mixture of concentrated nitric and sulfuric acids, to introduce a nitro group (-NO₂) onto the aromatic ring.[1][3]

The directing effects of the existing substituents on the aromatic ring of m-toluic acid—the methyl group (-CH₃) and the carboxylic acid group (-COOH)—play a crucial role in the regioselectivity of the reaction. The methyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. The nitration of m-toluic acid primarily yields the desired 2-nitro isomer, along with other isomers such as 3-methyl-4-nitrobenzoic acid and 5-methyl-2-nitrobenzoic acid, due to the competing directing effects.[1][4]

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the reaction conditions. The following table summarizes key quantitative data from various reported experimental protocols.

| Parameter | Value | Conditions | Source |

| Conversion Rate of m-Toluic Acid | 99.1% | -15°C, 10 min, fuming nitric acid | [5] |

| 99.4% | -17.8°C, 35 min, fuming nitric acid | [3] | |

| 99.7% | -22.5°C, 42 min, 98% nitric acid | [3] | |

| 99.8% | -25.0°C, 50 min, 98% nitric acid | [3] | |

| Selectivity for 3-Methyl-2-nitrobenzoic Acid | 75.2% | -15°C, 10 min, fuming nitric acid | [5] |

| 79.8% | -17.8°C, 35 min, fuming nitric acid | [3] | |

| 82.4% | -22.5°C, 42 min, 98% nitric acid | [3] | |

| 84.8% | -25.0°C, 50 min, 98% nitric acid | [3] | |

| 85.6% | -25.0°C, 80 min, 98% nitric acid | [3] | |

| 87.2% | -28.0°C, 70 min, 98% nitric acid | [3] | |

| Yield of 3-Methyl-2-nitrobenzoic Acid | 50% | -10°C, 1 hour, fuming nitric acid | [3] |

| Purity of 3-Methyl-2-nitrobenzoic Acid | 99.2% | After washing with water and filtration | [3][5] |

| 99.3% | After washing with water and filtration | [3][5] | |

| 99.4% | After washing with water and filtration | [3] | |

| 99.6% | After washing with water and filtration | [3] |

Experimental Protocols

Two primary methods for the synthesis of 3-Methyl-2-nitrobenzoic acid are direct nitration of m-toluic acid and a multi-step synthesis involving esterification followed by nitration and hydrolysis. The direct nitration method is more commonly cited for its straightforward approach.

Direct Nitration of m-Toluic Acid

This protocol is adapted from a patented method and offers high conversion and selectivity.[3]

Materials:

-

m-Toluic acid powder (average particle size: 58-180 microns)

-

Concentrated nitric acid (94-98%) or fuming nitric acid

-

Ice

-

Water

Equipment:

-

Four-necked glass flask (1000 mL)

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice bath

-

Sintered glass filter

Procedure:

-

Cooling: Place 500g of concentrated nitric acid into the four-necked glass flask. Begin mechanical stirring and cool the flask to a temperature between -30°C and -15°C using an ice-salt bath.[3]

-

Addition of m-Toluic Acid: Slowly add powdered m-toluic acid to the cold, stirred nitric acid. The rate of addition should be controlled to maintain the reaction temperature within the specified range, as the nitration reaction is highly exothermic.[3]

-

Reaction: Continue stirring the mixture at the controlled temperature for a period ranging from 10 to 120 minutes. The optimal reaction time will depend on the specific temperature and concentration of nitric acid used.[3][5]

-

Quenching and Precipitation: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice or add cold water to the mixture. This will quench the reaction and precipitate the crude 3-Methyl-2-nitrobenzoic acid.[3]

-

Filtration and Washing: Collect the solid precipitate by suction filtration using a sintered glass filter. Wash the collected solid thoroughly with cold water to remove any remaining acid.[2][3]

-

Drying: Dry the crude product. An infrared dryer can be used for this purpose.[2]

-

Purification (Optional): For higher purity, the crude product can be recrystallized from ethanol.[2][6]

Multi-step Synthesis via Esterification

This method involves protecting the carboxylic acid group as an ester before nitration to potentially influence the regioselectivity.[1]

Step 1: Esterification of m-Toluic Acid

-

Reflux m-toluic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst (e.g., concentrated sulfuric acid) to form the corresponding ester (e.g., methyl 3-methylbenzoate).[1]

Step 2: Nitration of the Ester

-

Nitrate the resulting ester using a nitrating agent such as a mixture of nitric acid and acetic anhydride.[7] This approach can offer milder reaction conditions.[7]

Step 3: Purification

-

Separate the desired 2-nitro isomer from by-products like the 4-nitro isomer through recrystallization, often using ethanol.[1]

Step 4: Hydrolysis

-

Hydrolyze the purified nitro ester back to the carboxylic acid to obtain 3-Methyl-2-nitrobenzoic acid.

Visualizing the Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the direct nitration of m-toluic acid and the underlying electrophilic aromatic substitution mechanism.

Caption: Experimental workflow for the synthesis of 3-Methyl-2-nitrobenzoic acid.

Caption: Mechanism of electrophilic aromatic substitution in the nitration of m-toluic acid.

References

- 1. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 4. CN108218710B - Comprehensive utilization method of m-methylbenzoic acid nitration solid waste - Google Patents [patents.google.com]

- 5. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. 3-Methyl-2-nitrobenzoic acid Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate - Google Patents [patents.google.com]

electrophilic aromatic substitution mechanism in 3-Methyl-2-nitrobenzoic acid synthesis

An In-depth Technical Guide on the Electrophilic Aromatic Substitution Mechanism in the Synthesis of 3-Methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-nitrobenzoic acid is a key intermediate in the synthesis of various fine chemicals, including pharmaceuticals and pesticides. Its synthesis is a classic example of electrophilic aromatic substitution (EAS), a fundamental reaction in organic chemistry. This guide provides a detailed examination of the synthesis of 3-Methyl-2-nitrobenzoic acid, focusing on the underlying electrophilic aromatic substitution mechanism, directing group effects, and experimental protocols.

The primary route for synthesizing 3-Methyl-2-nitrobenzoic acid is the nitration of m-toluic acid (3-methylbenzoic acid). This process involves the introduction of a nitro group (-NO₂) onto the aromatic ring, a reaction that is highly influenced by the existing substituents on the ring—the methyl (-CH₃) and carboxylic acid (-COOH) groups. Understanding the interplay of these groups is critical for controlling the regioselectivity of the reaction and maximizing the yield of the desired isomer.

The Electrophilic Aromatic Substitution Mechanism

The nitration of m-toluic acid proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction can be broken down into two main stages: the generation of the electrophile and the substitution reaction on the aromatic ring.

Stage 1: Generation of the Nitronium Ion

The electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.

-

Protonation of Nitric Acid : Sulfuric acid protonates nitric acid, which is the weaker acid in this context.

-

Formation of the Nitronium Ion : The protonated nitric acid readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.

Caption: Figure 1: Generation of the Nitronium Ion Electrophile.

Stage 2: Electrophilic Attack and Restoration of Aromaticity

-

Nucleophilic Attack : The π-electron system of the m-toluic acid ring acts as a nucleophile, attacking the electrophilic nitronium ion. This is the slow, rate-determining step of the reaction as it temporarily disrupts the stable aromatic system.

-

Formation of the Sigma Complex (Arenium Ion) : The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ortho and para positions relative to the point of attack.

-

Deprotonation : A weak base, such as water or the bisulfate ion (HSO₄⁻) generated in the first stage, removes a proton from the carbon atom bonded to the new nitro group. This final step is fast and restores the aromaticity of the ring, yielding the nitrated product.

Caption: Figure 2: Electrophilic Aromatic Substitution (EAS) Mechanism.

Directing Effects and Regioselectivity

The position of nitration on the m-toluic acid ring is determined by the directing effects of the two existing substituents: the methyl group (-CH₃) and the carboxylic acid group (-COOH).

-

Methyl Group (-CH₃) : An electron-donating group that activates the ring towards electrophilic attack. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.

-

Carboxylic Acid Group (-COOH) : An electron-withdrawing group that deactivates the ring. It is a meta-director, directing incoming electrophiles to the positions meta (C5) to itself.

The nitration of m-toluic acid (3-methylbenzoic acid) can theoretically yield three isomers:

-

3-Methyl-2-nitrobenzoic acid : Nitration at C2 (ortho to -CH₃ and meta to -COOH).

-

3-Methyl-4-nitrobenzoic acid : Nitration at C4 (para to -CH₃ and ortho to -COOH).

-

5-Methyl-2-nitrobenzoic acid : Nitration at C6 (ortho to -CH₃ and ortho to -COOH). This is sterically hindered.

The formation of 3-Methyl-2-nitrobenzoic acid as a major product is favored because the attack occurs at a position that is activated by the ortho-directing methyl group and not strongly deactivated by the meta-directing carboxylic acid group. Attack at the C4 position is also possible, leading to the 3-methyl-4-nitrobenzoic acid byproduct.

An In-depth Technical Guide to the Reactivity of the Nitro Group in 3-Methyl-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-2-nitrobenzoic acid is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical industry. The reactivity of this molecule is predominantly dictated by the interplay of its three functional groups: the nitro group, the carboxylic acid, and the methyl group. This guide provides a comprehensive analysis of the reactivity of the nitro group, focusing on its reduction to an amine, which is a critical step in the synthesis of various heterocyclic scaffolds with significant pharmacological activity. This document outlines the electronic and steric effects governing these transformations, provides detailed experimental protocols for key reactions, presents quantitative data for comparative analysis, and visualizes reaction pathways and logical relationships to offer a thorough resource for researchers and drug development professionals.

Core Concepts: Electronic and Steric Effects

The chemical behavior of 3-Methyl-2-nitrobenzoic acid is a direct consequence of the electronic and steric properties of its substituents on the benzene (B151609) ring.

-

Electronic Effects: The nitro group (-NO₂) is a potent electron-withdrawing group, exerting both a negative inductive effect (-I) and a negative resonance effect (-R). This deactivates the aromatic ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, although this is less common for this specific molecule. The strong electron-withdrawing nature of the nitro group also increases the acidity of the carboxylic acid. The methyl group (-CH₃) is an electron-donating group through a positive inductive effect (+I), which slightly counteracts the deactivating effect of the nitro and carboxyl groups.

-

Steric Effects and the "Ortho Effect": The positioning of the methyl and nitro groups adjacent to each other, and ortho to the carboxylic acid, creates significant steric hindrance. This "ortho effect" can influence the reactivity of all three functional groups. For instance, it can hinder the approach of reagents to the carboxylic acid and the nitro group. This steric crowding is a key consideration in the synthesis of the molecule itself, where direct nitration of 3-methylbenzoic acid often leads to a mixture of isomers, necessitating multi-step synthetic strategies to achieve the desired 2-nitro substitution pattern.[1]

The interplay of these electronic and steric factors is crucial for understanding the reaction pathways and for the rational design of synthetic routes utilizing this versatile building block.

Principal Reaction of the Nitro Group: Reduction to an Amine

The most significant and widely utilized reaction of the nitro group in 3-Methyl-2-nitrobenzoic acid is its reduction to 3-methyl-2-aminobenzoic acid. This transformation is a gateway to a variety of heterocyclic compounds with applications in medicinal chemistry. Several methods can be employed for this reduction, each with its own advantages and disadvantages in terms of yield, selectivity, and reaction conditions.

Comparative Analysis of Reduction Methods

The choice of reducing agent is critical and depends on the desired scale, functional group tolerance, and economic considerations. The following table summarizes common methods for the reduction of the nitro group in substituted nitrobenzoic acids.

| Reduction Method | Reagents & Conditions | Typical Yield (%) | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni, Solvent (e.g., Ethanol (B145695), Methanol), Room Temp. to moderate heat | >90 | High yield, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment, potential for hydrogenolysis of other functional groups. |

| Metal-Mediated Reduction | Fe/HCl or Fe/NH₄Cl, Solvent (e.g., Ethanol/Water), Reflux | ~95 | Inexpensive reagents, high yield, good for large-scale synthesis. | Produces significant amounts of iron sludge as a byproduct, requiring careful waste disposal. |

| Zinin Reduction | Na₂S or (NH₄)₂S, Aqueous or alcoholic solution, Heat | 76-80 | Can be selective for one nitro group in the presence of others. | Lower yields compared to other methods, potential for side reactions, environmental concerns with sulfide (B99878) waste. |

Detailed Experimental Protocols

3.2.1 Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high yield and clean reaction profile.

-

Materials:

-

3-Methyl-2-nitrobenzoic acid

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Ethanol or Methanol

-

Hydrogen gas supply

-

Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Filter aid (e.g., Celite®)

-

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve 3-Methyl-2-nitrobenzoic acid (e.g., 5.0 g) in ethanol (e.g., 100 mL).

-

Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it with hydrogen gas to remove the inert atmosphere.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled with care, keeping the filter cake wet.

-

Wash the filter cake with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-methyl-2-aminobenzoic acid. The product can be further purified by recrystallization if necessary. A yield of over 95% can be expected.[2]

-

3.2.2 Protocol 2: Reduction with Iron Powder in Acidic Medium

This is a classical and cost-effective method suitable for larger-scale synthesis.

-

Materials:

-

3-Methyl-2-nitrobenzoic acid

-

Iron powder (reduced)

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl)

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (B78521) (NaOH)

-

Ethyl acetate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-Methyl-2-nitrobenzoic acid (e.g., 10.0 g), ethanol (100 mL), and water (50 mL).

-

Add iron powder (e.g., 20 g) to the stirred mixture.

-

Slowly add concentrated HCl (e.g., 5 mL) or a solution of NH₄Cl (e.g., 2 g in 10 mL of water) to initiate the reaction. An exothermic reaction should be observed.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and filter to remove the iron and iron oxides. Wash the filter cake with hot ethanol.

-

Combine the filtrate and washings. Add a solution of sodium carbonate or sodium hydroxide to the filtrate to precipitate any remaining iron salts and to neutralize the acid.

-

Filter the mixture to remove the precipitated iron hydroxides.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 5.4 to precipitate the product.[2]

-

Collect the precipitated 3-methyl-2-aminobenzoic acid by filtration, wash with cold water, and dry. A yield of around 95% is reported for this method.[2]

-

Applications in Drug Development: A Gateway to Heterocycles

The primary product of the nitro group reduction, 3-methyl-2-aminobenzoic acid, is a valuable precursor for the synthesis of various heterocyclic scaffolds, most notably benzodiazepines and quinazolinones. These structures are core components of many pharmacologically active compounds.

Synthesis of Benzodiazepine (B76468) Scaffolds

2,3-Benzodiazepines, a class of atypical anxiolytics, can be synthesized from derivatives of 2-aminobenzoic acids. The general synthetic route involves the formation of an amide followed by cyclization.

Synthesis of Quinazolinone Scaffolds

Quinazolinones are another important class of heterocycles with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[] They can be synthesized from 2-aminobenzoic acid derivatives through condensation and cyclization reactions.

Case Study: Tofisopam (B1682394), a 2,3-Benzodiazepine Anxiolytic

Tofisopam is an anxiolytic drug that is structurally a 2,3-benzodiazepine, distinguishing it from the classical 1,4-benzodiazepines.[4] Its synthesis can be envisioned from precursors derived from 2-amino-3-methylbenzoic acid. Unlike traditional benzodiazepines that act on the GABA-A receptor, tofisopam has a unique mechanism of action.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of Tofisopam is the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE-4.[5][6] PDEs are responsible for the breakdown of the second messenger cyclic AMP (cAMP). By inhibiting PDE, tofisopam increases intracellular levels of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the anxiolytic effect. This mechanism is distinct from the GABAergic pathway of classical benzodiazepines and is the reason for its non-sedating properties.[4]

Conclusion

The reactivity of the nitro group in 3-Methyl-2-nitrobenzoic acid is central to its utility as a synthetic intermediate. Its reduction to 3-methyl-2-aminobenzoic acid is a robust and high-yielding transformation that opens the door to the synthesis of complex and pharmacologically relevant heterocyclic systems. A thorough understanding of the electronic and steric factors governing its reactivity, coupled with a knowledge of the various reduction methodologies, is essential for leveraging this molecule in drug discovery and development. The case of Tofisopam highlights how derivatives of this compound can lead to drugs with novel mechanisms of action, underscoring the continued importance of 3-Methyl-2-nitrobenzoic acid in medicinal chemistry.

References

- 1. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]

- 2. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Tofisopam? [synapse.patsnap.com]

- 6. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Directing Effects in the Nitration of 3-Methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the directing effects observed during the electrophilic aromatic substitution, specifically the nitration, of 3-methylbenzoic acid. It explores the interplay of activating and deactivating substituents, presents quantitative data on isomer distribution, and offers a detailed experimental protocol.

Core Concepts: Competing Directing Effects in Electrophilic Aromatic Substitution

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds via the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2] The substituents already present on the benzene ring profoundly influence both the rate of reaction and the regiochemical outcome (i.e., the position of the incoming electrophile).[1][3]

In the case of 3-methylbenzoic acid, the ring is substituted with two groups of opposing electronic character:

-

Methyl Group (-CH₃): An alkyl group that is an activating substituent. It donates electron density to the ring via an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. It directs incoming electrophiles to the ortho and para positions (C2, C4, and C6).[3]

-

Carboxylic Acid Group (-COOH): An electron-withdrawing group that is a deactivating substituent. It removes electron density from the ring through both inductive and resonance effects, making the ring less reactive than benzene. It directs incoming electrophiles to the meta position (C5).[3][4]

The simultaneous presence of these two groups results in a competitive scenario where the final product distribution is determined by the balance of their directing influences and steric factors. Generally, the activating group's directing effect is dominant.

Quantitative Analysis of Isomer Distribution

The regioselectivity of nitration is highly dependent on reaction conditions, particularly temperature. While direct nitration of 3-methylbenzoic acid can present challenges in selectivity, specific conditions can favor the formation of certain isomers.[5] Research into the nitration of 3-methylbenzoic acid and its methyl ester has shown a strong preference for substitution at the positions activated by the methyl group, with the 2-nitro and 4-nitro isomers being the primary products.

The data below summarizes the reported selectivity for the formation of the 2-nitro isomer under specific conditions. It is noteworthy that despite potential steric hindrance from the two adjacent substituents, the 2-nitro isomer can be formed with high selectivity.

| Substrate | Reaction Temperature | Selectivity for 2-Nitro Isomer | Selectivity for Other Isomers | Reference |

| 3-Methylbenzoic Acid | -23.3°C | 82.4% | Not specified | [6] |

| Methyl 3-Methylbenzoate | -15°C | 75.2% | Mixture of isomers, primarily 4-nitro | [5] |

| Methyl 3-Methylbenzoate | -28.0°C | 87.2% | Mixture of isomers, primarily 4-nitro | [5] |

Experimental Protocol: Nitration of 3-Methylbenzoic Acid

This protocol is a representative procedure adapted from established methods for the nitration of benzoic acid and its derivatives.[4][7] Extreme caution must be exercised when handling concentrated acids.

3.1 Materials and Equipment

-

Reagents: 3-methylbenzoic acid, concentrated sulfuric acid (H₂SO₄, 98%), concentrated nitric acid (HNO₃, 70%), ice, distilled water.

-

Equipment: 100 mL beaker, 50 mL Erlenmeyer flask, magnetic stirrer and stir bar, thermometer (-20 to 100°C), dropping funnel or disposable pipette, ice/salt bath, Büchner funnel and flask, filter paper.

3.2 Safety Precautions

-

ALWAYS wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Perform the reaction in a well-ventilated fume hood.

-

Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care.[4][7]

-

The reaction is highly exothermic. Strict temperature control is critical to prevent runaway reactions and the formation of undesired byproducts.

3.3 Procedure

-

Preparation of the Reaction Mixture:

-

Place 2.0 g of 3-methylbenzoic acid into a 100 mL beaker equipped with a magnetic stir bar.

-

Prepare an ice/salt bath and cool the beaker.

-

Slowly and carefully add 5.0 mL of concentrated sulfuric acid to the beaker while stirring. Continue to cool and stir until the solid has completely dissolved and the temperature is below 0°C.[4]

-

-

Preparation of the Nitrating Mixture:

-

Nitration Reaction:

-

Ensure the temperature of the 3-methylbenzoic acid solution is maintained below 0°C.

-

Using a disposable pipette or dropping funnel, add the cold nitrating mixture dropwise to the stirring 3-methylbenzoic acid solution.

-

CRITICAL: The rate of addition must be slow enough to ensure the reaction temperature does not exceed 5°C.[4]

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes.

-

-

Work-up and Isolation:

-

Prepare a separate beaker containing approximately 50 g of crushed ice and 50 mL of cold water.

-

Slowly and carefully pour the reaction mixture onto the ice-water slurry while stirring vigorously. A solid precipitate should form.[4][7]

-

Allow the ice to melt completely, then isolate the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid product on the filter paper with several portions of cold distilled water to remove residual acid.

-

-

Purification and Characterization:

-

Allow the crude product to air-dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture).

-

The final product should be characterized by determining its melting point and using spectroscopic methods (e.g., IR, NMR) to confirm its identity and purity.

-

Conclusion

The nitration of 3-methylbenzoic acid serves as an excellent case study in competing directing effects in electrophilic aromatic substitution. The activating, ortho-, para-directing methyl group overrides the influence of the deactivating, meta-directing carboxylic acid group, leading primarily to the formation of 2-nitro and 4-nitro isomers. By carefully controlling reaction conditions, particularly temperature, a high degree of regioselectivity for a specific isomer can be achieved. This understanding is crucial for professionals in drug development and chemical synthesis, where precise control over molecular architecture is paramount for achieving desired biological activity and minimizing impurities.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. 3-Methyl-2-nitrobenzoic Acid | High Purity [benchchem.com]

- 6. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]

- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

3-Methyl-2-nitrobenzoic acid as a nitroaromatic building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract